molecular formula C19H20F3N5O3 B2881650 4-Methoxy-1-methyl-5-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-1,2-dihydropyridin-2-one CAS No. 2415518-22-6

4-Methoxy-1-methyl-5-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-1,2-dihydropyridin-2-one

Cat. No.: B2881650
CAS No.: 2415518-22-6
M. Wt: 423.396
InChI Key: GUGKNVQGGUVKNO-UHFFFAOYSA-N
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Description

4-Methoxy-1-methyl-5-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-1,2-dihydropyridin-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-methyl-5-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-1,2-dihydropyridin-2-one typically involves multi-step organic synthesis. The key steps include:

    Formation of the pyrrolo[3,4-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the pyrimidin-2-yl group: This step often involves a nucleophilic substitution reaction.

    Attachment of the trifluoromethyl group: This can be done using trifluoromethylating agents under specific conditions.

    Final assembly: The final compound is assembled through a series of coupling reactions and functional group transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can occur at the pyrrole and pyrimidine rings.

    Substitution: The trifluoromethyl and pyrimidin-2-yl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a carbonyl compound, while reduction of the pyrrole ring could lead to a dihydropyrrole derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer or infectious diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its structural complexity and functional groups make it a versatile candidate for materials science research.

Mechanism of Action

The mechanism of action of 4-Methoxy-1-methyl-5-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form various types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-1-methyl-5-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-1,2-dihydropyridin-2-one
  • 4-Methoxy-1-methyl-5-[2-[4-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyridin-2-one
  • 4-Methoxy-1-methyl-5-[2-[4-(trifluoromethyl)pyrazin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyridin-2-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the trifluoromethyl group and the pyrimidin-2-yl moiety distinguishes it from other similar compounds, potentially leading to unique chemical reactivity and biological activity.

Properties

IUPAC Name

4-methoxy-1-methyl-5-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N5O3/c1-25-10-13(14(30-2)5-16(25)28)17(29)26-6-11-8-27(9-12(11)7-26)18-23-4-3-15(24-18)19(20,21)22/h3-5,10-12H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGKNVQGGUVKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)N2CC3CN(CC3C2)C4=NC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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